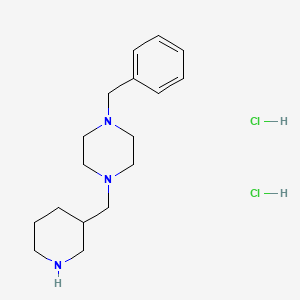
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
説明
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is complex, with a benzyl group attached to a piperazine ring, which is further substituted with a piperidinylmethyl group .科学的研究の応用
Metabolic Pathway Elucidation
The study by Hvenegaard et al. (2012) focused on the oxidative metabolism of Lu AA21004, a novel antidepressant, revealing insights into the metabolic pathways involving piperazine derivatives. This research highlights the complex enzymatic transformations that these compounds can undergo, including oxidation to various metabolites catalyzed by different cytochrome P450 enzymes. Such studies are crucial for understanding the pharmacokinetics and potential interactions of piperazine-based drugs in the body (Hvenegaard et al., 2012).
Anticancer Activity
Kumar et al. (2007) designed and synthesized 1-benzhydryl-sulfonyl-piperazine derivatives to investigate their potential as chemotherapeutic agents. Their research demonstrated that certain derivatives exhibit significant inhibitory activity against MDA-MB-231 human breast cancer cell proliferation, showcasing the therapeutic potential of piperazine derivatives in cancer treatment (Kumar et al., 2007).
Antifungal and Antibacterial Agents
The fungicidal activity of 3-piperazine-bis(benzoxaborole) compounds was studied by Wieczorek et al. (2014), who found that these compounds exhibit higher inhibitory activity towards several filamentous fungi compared to standard antibiotics. This discovery underscores the potential of piperazine derivatives as effective antifungal agents (Wieczorek et al., 2014). Similarly, Shroff et al. (2022) synthesized novel 1,4-disubstituted piperazine derivatives and evaluated their antibacterial activities, indicating their potential as antibacterial agents against resistant strains (Shroff et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized by Mekky and Sanad (2020), demonstrating potent bacterial biofilm inhibition and MurB enzyme inhibitory activities. This research illustrates the role of piperazine derivatives in developing new therapeutic agents targeting specific bacterial enzymes and biofilms (Mekky & Sanad, 2020).
作用機序
Target of Action
The primary target of 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that similar compounds like benzylpiperazine are metabolized in the liver and excreted through the kidneys . The bioavailability of this compound is currently unknown.
Result of Action
Given its action on gaba receptors, it can be inferred that it may causeneuronal hyperpolarization and flaccid paralysis .
生化学分析
Biochemical Properties
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, it can alter cell signaling pathways, impacting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes can lead to changes in their conformation, affecting their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions. At higher doses, toxic or adverse effects can occur, including potential damage to organs or tissues. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of different metabolites. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern can affect its activity and effectiveness in various biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding how the compound exerts its effects at the subcellular level .
特性
IUPAC Name |
1-benzyl-4-(piperidin-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.2ClH/c1-2-5-16(6-3-1)14-19-9-11-20(12-10-19)15-17-7-4-8-18-13-17;;/h1-3,5-6,17-18H,4,7-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDYFYXAJBLSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



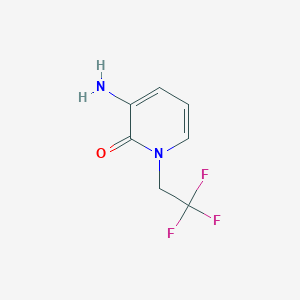
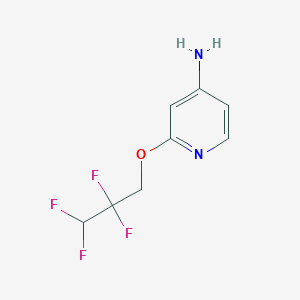
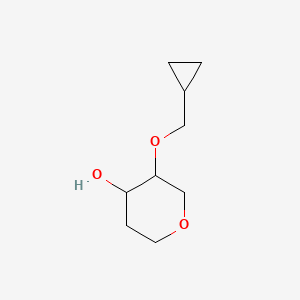
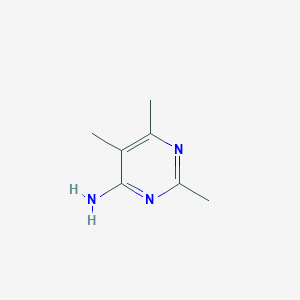
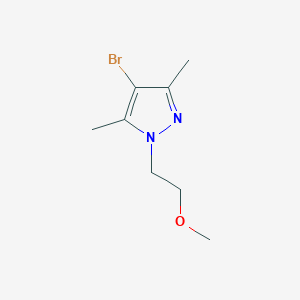

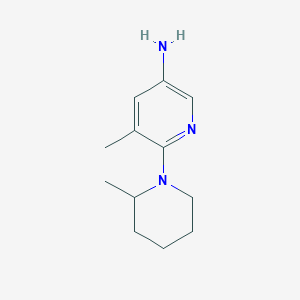


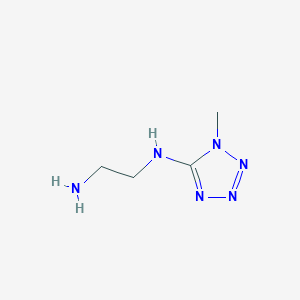

![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)

